Chemical and physical properties of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine
Chemical and physical properties of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine
An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyridin-4-amine: Properties, Reactivity, and Applications
Introduction
5-Bromo-2-(trifluoromethyl)pyridin-4-amine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The strategic placement of a bromine atom, an amine group, and a trifluoromethyl group on the pyridine core creates a versatile scaffold for the synthesis of complex molecular architectures. The trifluoromethyl (-CF3) moiety is a well-established bioisostere for a methyl group but with profoundly different electronic properties; it enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[1][2] The bromine atom serves as a key handle for a variety of cross-coupling reactions, while the amine group provides a site for further derivatization. This guide offers a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity profile, and safety considerations for this important building block, providing a critical resource for its application in the synthesis of novel therapeutic agents.
Core Chemical and Physical Properties
The fundamental properties of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine are summarized below. This data is essential for planning reactions, ensuring proper storage, and handling the compound safely.
| Property | Value | Source(s) |
| CAS Number | 1369921-11-8 | [3][4] |
| Molecular Formula | C₆H₄BrF₃N₂ | [4][5] |
| Molecular Weight | 241.01 g/mol | [4][5] |
| Appearance | Light yellow to Brown powder/crystal | [6][7] |
| Melting Point | 66-75 °C | [6][7] |
| Solubility | No specific data available; likely soluble in organic solvents like DCM, Ethyl Acetate, and alcohols. | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature or 2-8 °C. | [4][8] |
Spectroscopic and Analytical Characterization
Characterization of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine relies on standard analytical techniques. While specific experimental spectra for this compound are not publicly available, the expected data can be inferred from its structure and data for analogous compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the strong electron-withdrawing effect of the trifluoromethyl group and the electronic effects of the bromo and amino substituents.
-
¹⁹F NMR: A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the -CF3 group. The chemical shift would likely be in the typical range for trifluoromethyl groups attached to an aromatic ring (around -60 to -70 ppm).[9]
-
¹³C NMR: The spectrum would display six signals for the six carbon atoms, with the carbon attached to the -CF3 group showing a characteristic quartet due to C-F coupling.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks with nearly equal intensity).
-
Predicted protonated adduct [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 240.95828.[10]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and vibrations associated with the substituted pyridine ring and the C-F bonds of the trifluoromethyl group.
-
Reactivity Profile and Synthetic Utility
The unique arrangement of functional groups on the pyridine ring dictates the reactivity of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine, making it a versatile synthetic intermediate. The electron-deficient nature of the pyridine ring, exacerbated by the -CF3 group, is a key factor in its chemical behavior.
Caption: Key reactivity sites on the 5-Bromo-2-(trifluoromethyl)pyridin-4-amine scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is the most versatile reaction site, readily participating in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle.[11] This allows for the introduction of a wide variety of substituents.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters. This is a robust method for introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines, enabling the synthesis of more complex diamino-pyridines.
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Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.
-
Heck Reaction: Formation of C-C double bonds with alkenes.
Reactions at the Amino Group
The 4-amino group is a nucleophilic center and can undergo various transformations:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction), although this can be challenging on electron-deficient pyridines.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for similar bromopyridine substrates and outlines a general procedure for coupling an arylboronic acid.[11]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/EtOH/H₂O).
-
Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired coupled product.
Applications in Research and Drug Development
The trifluoromethyl-substituted pyridine scaffold is a privileged structure in modern medicinal chemistry.[2][12] These motifs are found in numerous agrochemicals and pharmaceuticals due to the favorable physicochemical properties conferred by the -CF3 group.[1][2]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted pyridine cores. The ability to use 5-Bromo-2-(trifluoromethyl)pyridin-4-amine as a starting point for Suzuki or Buchwald-Hartwig couplings allows for the rapid generation of libraries of compounds for screening against various kinase targets implicated in oncology and inflammatory diseases.[13]
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the -CF3 group can facilitate crossing the blood-brain barrier, making this scaffold attractive for the development of CNS-active agents.
-
Metabolic Disease and Inflammation: The structural motifs accessible from this building block are relevant for targets in metabolic and inflammatory pathways.
Safety, Handling, and Storage
Proper handling of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine is crucial due to its potential hazards. The following information is synthesized from available Safety Data Sheets (SDS).
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
(Data synthesized from multiple sources covering similar compounds)[3][4][6]
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]
-
Avoid breathing dust. Prevent contact with skin and eyes.[15]
-
Wash hands thoroughly after handling.[16]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][16]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[14]
-
Store under an inert atmosphere to prevent degradation.[4]
Conclusion
5-Bromo-2-(trifluoromethyl)pyridin-4-amine is a high-value building block for chemical synthesis, particularly in the field of drug discovery. Its well-defined reactivity, centered on the versatile bromine handle and the nucleophilic amine, allows for predictable and efficient elaboration into more complex structures. The presence of the trifluoromethyl group provides a key advantage for optimizing the pharmacokinetic and pharmacodynamic properties of target molecules. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
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NextSDS. 5-Bromo-2-(trifluoromethyl)pyridin-4-amine — Chemical Substance Information. [Link]
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PubChem. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. [Link]
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ACS Publications. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine. [Link]
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Journal of Medicinal Chemistry. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
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PubChemLite. 5-bromo-2-(trifluoromethyl)pyridin-4-amine. [Link]
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PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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